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molecular formula C9H8FNO B8537408 4-Fluoro-2-(methoxymethyl)benzonitrile CAS No. 934012-90-5

4-Fluoro-2-(methoxymethyl)benzonitrile

Cat. No. B8537408
M. Wt: 165.16 g/mol
InChI Key: JUARJPDHIDAXOV-UHFFFAOYSA-N
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Patent
US07781428B2

Procedure details

A solution of 2-(bromomethyl)-4-fluorobenzonitrile (501 mg, 2.3 mmol) in methanol (5 mL) was treated with sodium methoxide (5.6 mL of 0.5 M solution in methanol, 2.81 mmol) and stirred for 1 hour at room temperature then heated to 55° C. for 2 hours. The mixture was cooled to room temperature, condensed to dryness and directly purified by normal phase flash column chromatography on a 20 g silica gel column (5-60% ethyl acetate/hexanes gradient). Pure fractions were pooled and concentrated in vacuo to yield 4-fluoro-2-(methoxymethyl)benzonitrile (110 mg, 0.66 mmol, 28% yield) as an oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.97 (dd, J=8.46, 5.50 Hz, 1H), 7.46 (dd, J=9.53, 2.55 Hz, 1H), 7.39 (td, J=8.59, 2.69 Hz, 1H), 4.58 (s, 2H), 3.37 (s, 3H).
Quantity
501 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:4]=1[C:5]#[N:6].[CH3:12][O-:13].[Na+]>CO>[F:11][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[C:3]([CH2:2][O:13][CH3:12])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
BrCC1=C(C#N)C=CC(=C1)F
Name
sodium methoxide
Quantity
5.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 55° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
condensed to dryness
CUSTOM
Type
CUSTOM
Details
directly purified by normal phase flash column chromatography on a 20 g silica gel column (5-60% ethyl acetate/hexanes gradient)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.66 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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